molecular formula C28H30ClN3O5S B10786336 6-Chloro-2-[[1-(3-hydroxy-3-methylbutyl)-5-methylsulfonylpyrazol-3-yl]methyl]-4-phenyl-3-propanoylisoquinolin-1-one

6-Chloro-2-[[1-(3-hydroxy-3-methylbutyl)-5-methylsulfonylpyrazol-3-yl]methyl]-4-phenyl-3-propanoylisoquinolin-1-one

Cat. No.: B10786336
M. Wt: 556.1 g/mol
InChI Key: NSOWFIRCXBENCE-UHFFFAOYSA-N
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Description

TPKI-104 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its role in various biochemical processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TPKI-104 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Functionalization: The core structure is then functionalized by introducing various functional groups through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain TPKI-104 in its pure form.

Industrial Production Methods

In an industrial setting, the production of TPKI-104 is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

TPKI-104 undergoes several types of chemical reactions, including:

    Oxidation: TPKI-104 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of TPKI-104 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: TPKI-104 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Various halides or nucleophiles; conditions depend on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TPKI-104 may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

TPKI-104 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of TPKI-104 involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or signaling pathways, leading to changes in cellular processes. For example, TPKI-104 has been shown to inhibit glycogen synthase kinase 3 beta, which plays a role in various cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • TPKI-105
  • TPKI-107
  • TPKI-58
  • TPKI-62

Uniqueness

TPKI-104 is unique due to its specific molecular structure and its ability to interact with particular molecular targets. Compared to similar compounds, TPKI-104 has shown higher potency and selectivity in inhibiting certain enzymes, making it a valuable compound in scientific research .

Properties

Molecular Formula

C28H30ClN3O5S

Molecular Weight

556.1 g/mol

IUPAC Name

6-chloro-2-[[1-(3-hydroxy-3-methylbutyl)-5-methylsulfonylpyrazol-3-yl]methyl]-4-phenyl-3-propanoylisoquinolin-1-one

InChI

InChI=1S/C28H30ClN3O5S/c1-5-23(33)26-25(18-9-7-6-8-10-18)22-15-19(29)11-12-21(22)27(34)31(26)17-20-16-24(38(4,36)37)32(30-20)14-13-28(2,3)35/h6-12,15-16,35H,5,13-14,17H2,1-4H3

InChI Key

NSOWFIRCXBENCE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C2=C(C=CC(=C2)Cl)C(=O)N1CC3=NN(C(=C3)S(=O)(=O)C)CCC(C)(C)O)C4=CC=CC=C4

Origin of Product

United States

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